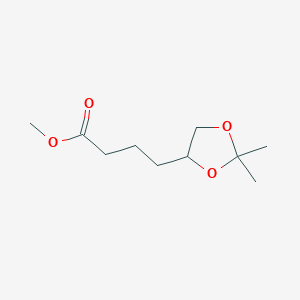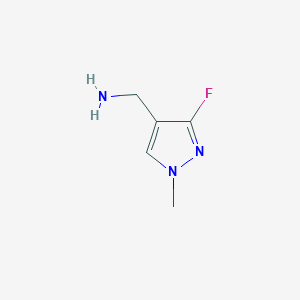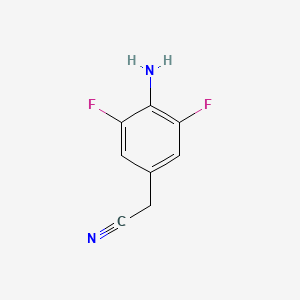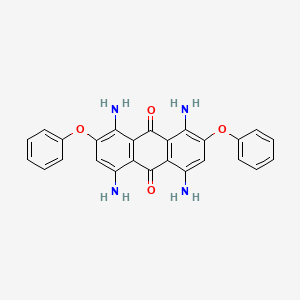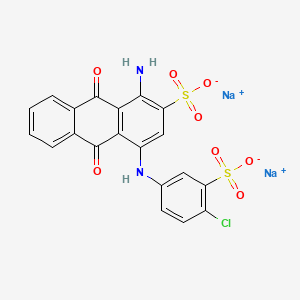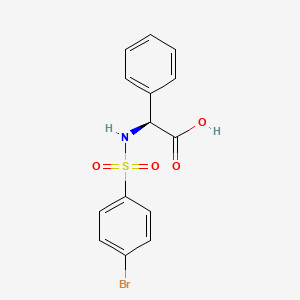
(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid is a chiral compound that features a bromophenyl group and a sulfonamido group attached to a phenylacetic acid backbone
Preparation Methods
The synthesis of (S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonamide and phenylacetic acid.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Synthetic Route: The synthetic route may include steps such as the protection of functional groups, coupling reactions, and deprotection steps to yield the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamido group to an amine.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions: Common reagents include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions may vary depending on the desired transformation.
Major Products: Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.
Scientific Research Applications
(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other sulfonamido derivatives and phenylacetic acid derivatives.
Uniqueness: The presence of the bromophenyl group and the specific chiral configuration contribute to its unique chemical and biological properties.
List of Similar Compounds: Examples of similar compounds include (S)-2-((4-Chlorophenyl)sulfonamido)-2-phenylaceticacid and (S)-2-((4-Methylphenyl)sulfonamido)-2-phenylaceticacid.
Properties
Molecular Formula |
C14H12BrNO4S |
|---|---|
Molecular Weight |
370.22 g/mol |
IUPAC Name |
(2S)-2-[(4-bromophenyl)sulfonylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C14H12BrNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)/t13-/m0/s1 |
InChI Key |
AAMMHGXIMZVDDB-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



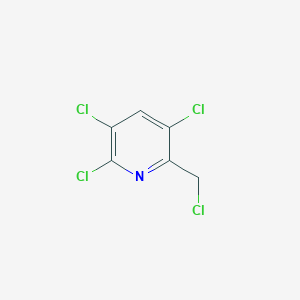
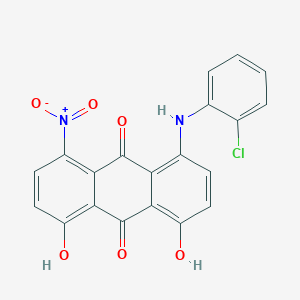
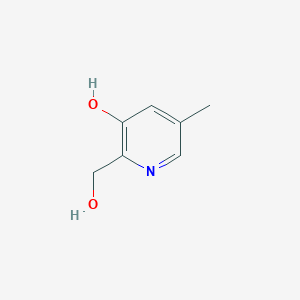
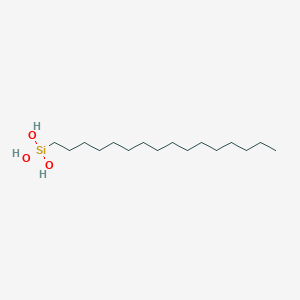
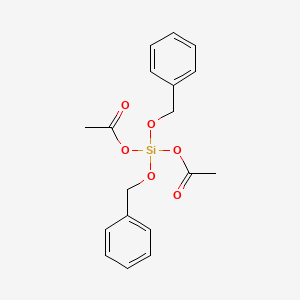
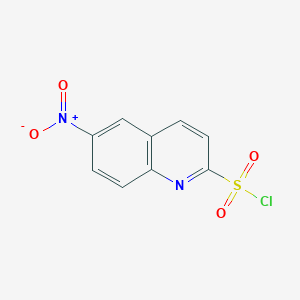
![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
